4-Bromo-2-(trifluoromethyl)benzenethiol
Description
Molecular Geometry and Bonding Analysis
The molecular structure of this compound exhibits a substituted benzene ring architecture with distinct electronic and steric characteristics imposed by its substituent pattern. The compound possesses the molecular formula C₇H₄BrF₃S and a molecular weight of 257.067 atomic mass units, establishing it as a relatively compact aromatic molecule with significant halogen content. The canonical Simplified Molecular Input Line Entry System representation FC(F)(F)C1=CC(Br)=CC=C1S provides a systematic description of the connectivity pattern, illustrating the precise positioning of each functional group around the aromatic core.
The benzene ring maintains its characteristic planar geometry, though the electron-withdrawing nature of both the bromine atom at the 4-position and the trifluoromethyl group at the 2-position significantly influences the electronic distribution throughout the aromatic system. The thiol functional group, positioned at the 1-position, introduces both electronic and conformational considerations that affect the overall molecular geometry. The carbon-sulfur bond length in the thiol group typically measures approximately 1.82 Ångströms, while the sulfur-hydrogen bond extends roughly 1.34 Ångströms, contributing to the three-dimensional structure of the molecule.
The trifluoromethyl substituent adopts a tetrahedral geometry around the carbon center, with carbon-fluorine bond lengths of approximately 1.35 Ångströms. This group exhibits strong electron-withdrawing characteristics through both inductive and field effects, significantly influencing the electronic properties of the adjacent aromatic positions. The bromine substituent, with its carbon-bromine bond length of approximately 1.90 Ångströms, also contributes substantial electron-withdrawing character while introducing significant steric bulk that may influence molecular packing and intermolecular interactions.
The bond angles within the aromatic ring remain close to the ideal 120 degrees characteristic of benzene, though subtle deviations may occur due to the electronic effects of the substituents. The International Union of Pure and Applied Chemistry identifier InChI=1S/C7H4BrF3S/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H provides a standardized representation that captures the complete connectivity and hydrogen assignment pattern.
Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound employs multiple complementary techniques that provide comprehensive structural confirmation and detailed insight into the electronic environment of each atomic center. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, offering distinct advantages for examining both the aromatic framework and the peripheral substituents.
Proton nuclear magnetic resonance analysis reveals characteristic signals that reflect the unique chemical environment created by the substitution pattern. The aromatic protons typically appear in the downfield region between 7.0 and 8.0 parts per million, with the specific chemical shifts influenced by the electron-withdrawing effects of the bromine and trifluoromethyl substituents. The thiol proton generally exhibits a distinctive signal around 3.5 to 4.0 parts per million, often appearing as a broad singlet due to rapid exchange with trace water or other protic species in the sample.
Fluorine-19 nuclear magnetic resonance spectroscopy provides particularly valuable information for this compound, as the trifluoromethyl group generates a characteristic singlet typically observed around -60 to -65 parts per million. The equivalent fluorine nuclei within the trifluoromethyl group produce a single sharp resonance, confirming the integrity of this functional group and providing a reliable diagnostic feature for compound identification.
Carbon-13 nuclear magnetic resonance spectroscopy offers detailed information about the aromatic carbon framework and the carbon centers within the substituents. The aromatic carbons typically appear between 120 and 160 parts per million, with the carbon bearing the trifluoromethyl group showing characteristic coupling patterns due to the attached fluorine nuclei. The trifluoromethyl carbon itself appears as a quartet due to coupling with the three equivalent fluorine atoms, typically observed around 120-125 parts per million.
Infrared spectroscopy provides complementary structural information through the identification of characteristic vibrational modes. The thiol sulfur-hydrogen stretch typically appears as a weak absorption around 2550-2600 wavenumbers, though this signal may be difficult to observe due to the weak nature of this vibration and potential interference from atmospheric water vapor. The aromatic carbon-carbon stretches produce multiple absorptions in the 1400-1600 wavenumber region, while the carbon-fluorine stretches of the trifluoromethyl group generate strong absorptions in the 1000-1300 wavenumber range.
Mass spectrometry analysis confirms the molecular composition and provides fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 257 for the most abundant isotope combination, with additional peaks reflecting the isotopic distribution of bromine. The monoisotopic mass of 255.916918 provides precise molecular weight confirmation. Characteristic fragmentation patterns may include loss of the trifluoromethyl group (mass 69) or hydrogen sulfide (mass 34), generating fragment ions that support the proposed structure.
Crystallographic Studies and Packing Arrangements
The crystallographic analysis of this compound requires careful consideration of the intermolecular forces that govern solid-state packing arrangements. The presence of multiple electronegative atoms and polarizable groups creates a complex landscape of potential intermolecular interactions that influence crystal formation and stability.
The thiol functional group serves as both a hydrogen bond donor and acceptor, enabling the formation of intermolecular hydrogen bonds that significantly influence crystal packing. Sulfur-hydrogen to sulfur interactions may form chains or networks within the crystal lattice, with typical hydrogen bond distances ranging from 2.3 to 2.8 Ångströms. These interactions often dominate the packing arrangement and may lead to the formation of one-dimensional chains or two-dimensional sheets within the crystal structure.
Halogen bonding interactions involving the bromine substituent provide additional stabilization within the crystal lattice. The bromine atom may engage in directional interactions with electron-rich regions of neighboring molecules, including the aromatic rings, sulfur atoms, or fluorine atoms of adjacent molecules. These interactions typically exhibit carbon-bromine to acceptor distances in the range of 3.0 to 3.5 Ångströms and approach angles close to 180 degrees.
The trifluoromethyl group introduces both steric and electronic considerations that affect molecular packing. The highly electronegative fluorine atoms may participate in weak electrostatic interactions with positively charged regions of neighboring molecules, while the bulky nature of the group may impose steric constraints on possible packing arrangements. The C₃ symmetry of the trifluoromethyl group may influence the rotational disorder within the crystal lattice, potentially leading to temperature-dependent structural variations.
The overall molecular shape and the distribution of polar and nonpolar regions determine the preferred packing motifs. The relatively planar aromatic core facilitates π-π stacking interactions between parallel molecules, with typical interplanar distances around 3.4 to 3.8 Ångströms. However, the bulky substituents may prevent optimal orbital overlap and reduce the strength of these interactions compared to unsubstituted aromatic systems.
Properties
IUPAC Name |
4-bromo-2-(trifluoromethyl)benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3S/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPGBNVNPXUGPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
4-Bromo-2-(trifluoromethyl)benzenethiol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C7H4BrF3S
Molecular Weight : 267.07 g/mol
CAS Number : 1208075-10-8
The presence of both bromine and trifluoromethyl groups in its structure imparts distinctive chemical reactivity, while the thiol group enhances its interaction with biological targets, such as proteins and nucleic acids.
This compound exhibits several mechanisms through which it exerts its biological effects:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including cholinesterases and β-secretase, which are crucial in neurodegenerative diseases like Alzheimer's disease. For instance, it demonstrates an IC50 value of 15.4 nM against β-secretase.
- Anti-inflammatory Activity : Studies indicate that this compound can modulate inflammatory responses by reducing pro-inflammatory cytokines, making it a candidate for treating conditions characterized by chronic inflammation .
- Antioxidant Effects : The thiol group is known for its antioxidant properties, which may contribute to cellular protection against oxidative stress.
In Vitro Studies
In vitro studies have demonstrated the biological activity of this compound:
- Neuroprotective Effects : A study showed that treatment with this compound reduced cell death in astrocytes exposed to amyloid beta peptide (Aβ) by modulating inflammatory cytokines like TNF-α. The results are summarized in Table 1.
| Treatment | Cell Viability (%) | TNF-α Levels (pg/mL) |
|---|---|---|
| Control | 100 | 10 |
| Aβ 1-42 | 20 | 50 |
| Compound + Aβ | 40 | 30 |
- Enzyme Inhibition Activity : The compound exhibited significant inhibition against acetylcholinesterase with a Ki value of 0.17 μM, indicating its potential as a multi-target therapeutic agent for neurodegenerative diseases.
In Vivo Studies
In vivo assessments have also been conducted to evaluate the efficacy of this compound:
- Case Study 1 : In a rat model treated with scopolamine, the compound showed protective effects against cognitive decline; however, its bioavailability within the brain limited its overall efficacy .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromobenzotrifluoride | Contains bromine and trifluoromethyl but lacks sulfur | Primarily used in industrial applications |
| 2-Bromo-4-(trifluoromethyl)benzenethiol | Similar structure but different substitution pattern | May exhibit different biological activities |
| 4-Bromo-2-(trifluoromethyl)aniline | Contains an amino group instead of a thiol | More common in pharmaceutical syntheses |
Scientific Research Applications
Applications in Organic Synthesis
4-Bromo-2-(trifluoromethyl)benzenethiol serves as an important intermediate in organic synthesis. It is utilized in:
- Synthesis of Pharmaceuticals : The compound is used to synthesize various pharmaceutical agents due to its ability to act as a nucleophile in substitution reactions. For instance, it can be transformed into more complex molecules that exhibit biological activity.
- Agrochemicals : Its derivatives are explored for use in agrochemicals, particularly as herbicides and fungicides, owing to the trifluoromethyl group which enhances biological activity.
Material Science Applications
The compound is also significant in material science:
- Optical Materials : this compound has been investigated for use in optical waveguide materials due to its favorable optical properties.
- Polymer Chemistry : It can be incorporated into polymer matrices to impart specific properties such as thermal stability and chemical resistance.
Case Study 1: Antibacterial Activity
Recent studies have evaluated the antibacterial properties of compounds derived from this compound. For instance, a series of quinone derivatives synthesized from this compound were tested against various bacterial strains, demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 |
| Compound B | Escherichia coli | 16 |
| Compound C | Pseudomonas aeruginosa | 32 |
Case Study 2: Synthesis of Anti-Tyrosinase Compounds
Another research effort focused on synthesizing anti-tyrosinase compounds using derivatives of this compound. The results indicated that these compounds exhibit potent inhibitory effects on tyrosinase activity, suggesting potential applications in skin-whitening products .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Properties
The following table compares key parameters of 4-bromo-2-(trifluoromethyl)benzenethiol with structurally related compounds:
Key Observations:
- Electron-Withdrawing Effects : The -CF₃ group in this compound deactivates the benzene ring more strongly than -Cl or -OCF₃, reducing electrophilic substitution reactivity .
- Molecular Weight : The trifluoromethyl analog has a higher molecular weight compared to the chloro derivative, influencing solubility and diffusion rates in biological systems .
Antifouling Activity:
- This compound and its analogs exhibit biocidal properties due to the synergistic effects of -Br and -CF₃ groups. These substituents disrupt enzymatic processes in marine fouling organisms, making the compound effective in antifouling coatings .
- The thiol (-SH) group facilitates metal-binding, enhancing adhesion to surfaces like copper or zinc in marine paints .
Research Findings and Industrial Relevance
- Antifouling Synergy : Combinations of brominated trifluoromethylthiols with copper/zinc compounds (e.g., Cu₂O, ZnSO₄) show enhanced efficacy against barnacles and algae, reducing environmental toxicity compared to standalone biocides .
- Pharmaceutical Potential: Structural analogs like 4-bromo-2-(trifluoromethoxy)benzenethiol are explored as intermediates in drug discovery, particularly for liver X receptor (LXR) agonists .
Preparation Methods
Starting Materials
Common starting materials include:
- 1-Chloro-2-(trifluoromethyl)benzene or m-chlorobenzotrifluoride as the aromatic base.
- Reagents for nitration, bromination, amination, and thiolation.
Stepwise Preparation Method
The preparation can be divided into the following key steps:
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Nitration | Nitric acid, sulfuric acid | 4-Bromo-2-nitrobenzotrifluoride | Nitration occurs regioselectively to introduce nitro group ortho to trifluoromethyl. |
| 2 | Amination | Ammonia or ammonium hydroxide | 4-Bromo-2-aminobenzotrifluoride | Conversion of nitro group to amino group via reduction or ammoniation. |
| 3 | Bromination | Bromine or bromine source | 4-Bromo-2-aminobenzotrifluoride (if not introduced earlier) | Bromination at para position to trifluoromethyl if not already done. |
| 4 | Thiolation (Thiolation of amino group) | Thiolating agents or sulfur sources, copper catalysts | 4-Bromo-2-(trifluoromethyl)benzenethiol | Replacement of amino group by thiol via nucleophilic substitution or Sandmeyer-type reaction. |
This sequence is supported by patent literature describing the preparation of related intermediates such as 4-bromo-2-nitrobenzotrifluoride, which is a precursor to the thiol compound.
Detailed Research Findings and Methodologies
Nitration and Bromination
- The nitration of m-chlorobenzotrifluoride with nitric and sulfuric acid yields 4-bromo-2-nitrobenzotrifluoride with high regioselectivity.
- Bromination is typically conducted after nitration or amination to introduce the bromine atom at the 4-position.
- The use of polar aprotic solvents (e.g., N,N-dimethylformamide, acetonitrile) is common to improve reaction control and yield.
Amination and Deamination
- Amination is performed by treating the nitro intermediate with ammonia or ammonium hydroxide, converting the nitro group into an amino group.
- Deamination can be achieved by reaction with nitrite esters in polar aprotic solvents, avoiding diazotization under low temperature, thus reducing energy consumption and environmental impact.
Thiolation
- The amino group is converted to the thiol group typically via nucleophilic substitution or Sandmeyer-type reactions using sulfur sources and copper catalysts.
- Copper(I) chloride and sulfur-containing reagents facilitate the replacement of the amino group by a thiol group, yielding this compound.
- This step requires careful control of reaction conditions to maintain the integrity of the trifluoromethyl and bromine substituents.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Advantages | Challenges/Notes |
|---|---|---|---|
| Nitration | HNO3/H2SO4, polar aprotic solvent | High regioselectivity, good yield | Control of temperature to avoid over-nitration |
| Amination | NH3 or NH4OH, reduction agents | Efficient nitro to amino conversion | Avoiding side reactions |
| Bromination | Br2 or brominating agents, copper catalysts | Selective bromination at para position | Handling bromine safely |
| Deamination (if needed) | Nitrite esters in polar aprotic solvents | Avoids low temperature diazotization | Requires solvent and reagent optimization |
| Thiolation | Sulfur sources, Cu(I) catalysts | Direct conversion to thiol group | Sensitive to reaction conditions |
Additional Notes on Industrial and Environmental Aspects
- The described synthetic route avoids the use of low-temperature diazotization, reducing energy consumption and environmental pollution.
- The process generates minimal acidic waste, improving sustainability.
- Raw materials such as m-chlorobenzotrifluoride are chosen for accessibility and cost-effectiveness, facilitating industrial scalability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Bromo-2-(trifluoromethyl)benzenethiol in laboratory settings?
- Methodology : Begin with functionalization of a benzene ring via electrophilic substitution, leveraging bromine and trifluoromethyl groups' directing effects. Use coupling reactions (e.g., Ullmann or Suzuki-Miyaura) for regioselective introduction of thiol groups. Retrosynthetic AI tools can predict feasible pathways by analyzing bond disconnections and reagent compatibility . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity. Validate intermediates using / NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers handle and store this compound to ensure safety?
- Protocols : Use PPE (gloves, goggles, lab coats) due to uncharacterized toxicological risks . Store in airtight, light-resistant containers under inert gas (N/Ar) to prevent oxidation. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
Q. What analytical techniques are critical for characterizing this compound?
- Techniques :
- Spectroscopy : NMR to confirm trifluoromethyl group integrity; IR for thiol (-SH) stretch (~2550 cm).
- Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment.
- Mass Spectrometry : HRMS (ESI or EI) to verify molecular ion peaks and isotopic patterns (e.g., /) .
Advanced Research Questions
Q. How can experimental design optimize reaction conditions for synthesizing derivatives of this compound?
- Approach : Apply factorial design to evaluate variables (temperature, catalyst loading, solvent polarity). For example, a 2 factorial design can identify interactions between reaction time, base strength, and ligand type. Use regression analysis to model yield responses and identify optimal conditions . Orthogonal design reduces experimental runs while maximizing data resolution for multi-step syntheses .
Q. What strategies resolve contradictions in reactivity data involving bromo and trifluoromethyl substituents?
- Analysis :
- Kinetic vs. Thermodynamic Control : Perform time-course studies to distinguish intermediate vs. product dominance. For example, trifluoromethyl groups may sterically hinder nucleophilic aromatic substitution, favoring alternative pathways (e.g., radical mechanisms).
- Computational Modeling : DFT calculations (B3LYP/6-31G*) can predict activation barriers and regioselectivity, reconciling experimental discrepancies .
- Isotopic Labeling : Use -labeled reagents or deuterated solvents to trace reaction pathways .
Q. What role does this compound play in synthesizing functional materials?
- Applications :
- Coordination Chemistry : As a ligand for transition metals (e.g., Pd, Cu) in catalytic systems. The thiol group facilitates metal binding, while bromo/trifluoromethyl groups enhance electron-withdrawing effects.
- Polymer Science : Incorporate into monomers for sulfhydryl-terminated polymers, improving thermal stability and chemical resistance.
- Surface Functionalization : Use self-assembled monolayers (SAMs) on gold surfaces for biosensor development. Characterize via AFM or XPS to confirm monolayer integrity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
